molecular formula C10H12BrNO3 B15226956 Ethyl 5-Amino-2-bromo-4-methoxybenzoate

Ethyl 5-Amino-2-bromo-4-methoxybenzoate

Cat. No.: B15226956
M. Wt: 274.11 g/mol
InChI Key: CSCGRKGTWNODJG-UHFFFAOYSA-N
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Description

Ethyl 5-Amino-2-bromo-4-methoxybenzoate is a substituted benzoate ester featuring an amino group at position 5, a bromine atom at position 2, and a methoxy group at position 4 of the aromatic ring. This compound is of interest in organic synthesis and pharmaceutical research due to its unique substitution pattern, which may influence reactivity, solubility, and biological activity.

Properties

Molecular Formula

C10H12BrNO3

Molecular Weight

274.11 g/mol

IUPAC Name

ethyl 5-amino-2-bromo-4-methoxybenzoate

InChI

InChI=1S/C10H12BrNO3/c1-3-15-10(13)6-4-8(12)9(14-2)5-7(6)11/h4-5H,3,12H2,1-2H3

InChI Key

CSCGRKGTWNODJG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1Br)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-Amino-2-bromo-4-methoxybenzoate typically involves the bromination of a suitable precursor, followed by esterification and amination reactions. One common synthetic route starts with the bromination of 4-methoxybenzoic acid to obtain 2-bromo-4-methoxybenzoic acid. This intermediate is then esterified using ethanol and an acid catalyst to form Ethyl 2-bromo-4-methoxybenzoate. Finally, the amino group is introduced through a nucleophilic substitution reaction using ammonia or an amine source under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Position

The bromine atom at position 2 undergoes substitution reactions with nucleophiles under catalytic or thermal conditions.

Key Reactions:

  • Amine Coupling : Reacts with primary/secondary amines (e.g., methylamine, piperidine) in polar aprotic solvents (DMF, DMSO) at 80–120°C to yield aryl amines .

  • Suzuki-Miyaura Cross-Coupling : Participates in palladium-catalyzed (Pd(PPh₃)₄) couplings with aryl boronic acids to form biaryl derivatives .

Table 1: SNAr Reaction Conditions and Outcomes

NucleophileCatalyst/BaseSolventTemperatureProductSource
MethylamineNoneDMF50°C2-Methylamino derivative
Phenylboronic acidPd(PPh₃)₄, K₂CO₃THF80°CBiphenyl analog
PiperidineCuI, L-prolineDMSO100°C2-Piperidinyl substituted compound

Ester Hydrolysis and Functionalization

The ethyl ester group undergoes hydrolysis under acidic or basic conditions, enabling carboxylate intermediate formation for further derivatization .

Reaction Pathways:

  • Basic Hydrolysis : Treatment with NaOH in ethanol/water (1:1) at reflux yields 5-amino-2-bromo-4-methoxybenzoic acid.

  • Acid-Catalyzed Hydrolysis : HCl in dioxane at 60°C produces the same carboxylic acid .

Mechanistic Insight :
Hydrolysis follows second-order kinetics under basic conditions (kOH=1.2×103L\cdotpmol1\cdotps1k_{OH^-} = 1.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{·s}^{-1}) .

Amino Group Transformations

The amino group at position 5 is susceptible to diazotization, acylation, and oxidation.

Notable Reactions:

  • Diazotization : Reacts with NaNO₂/HCl at 0–5°C to form diazonium salts, which couple with phenols or amines to produce azo dyes.

  • Acetylation : Treated with acetic anhydride in pyridine to form the N-acetyl derivative, enhancing stability for further reactions .

Table 2: Amino Group Reactivity

Reaction TypeReagentsConditionsProductSource
DiazotizationNaNO₂, HCl0–5°C, 30 minDiazonium salt
AcylationAc₂O, pyridineRT, 2 hrN-Acetyl derivative
OxidationH₂O₂, FeCl₃50°C, 1 hrNitroso intermediate

Methoxy Group Stability and Demethylation

The methoxy group at position 4 is resistant to nucleophilic attack but can undergo demethylation under harsh conditions:

  • BBr₃-Mediated Demethylation : Treatment with BBr₃ in CH₂Cl₂ at −78°C yields the corresponding phenol .

Coupling Reactions for Complex Architectures

The compound serves as a precursor in multi-step syntheses:

  • Amide Bond Formation : Reacts with amines (e.g., N-methyl-N-(2-[4-hydroxyphenyl]ethyl)amine) via acyl chloride intermediates (generated using SOCl₂) to form bioactive carboxamides .

  • Reductive Amination : Sodium cyanoborohydride facilitates coupling with aldehydes to generate secondary amines .

Comparative Reactivity with Analogues

Table 3: Reactivity Comparison with Structural Analogues

CompoundBromine ReactivityEster Hydrolysis RateAmino Group StabilitySource
Ethyl 5-amino-2-bromo-4-methoxybenzoateHighModerateModerate
Mthis compoundHighFaster (methyl ester)Low
Ethyl 5-amino-4-bromo-2-fluorobenzoateModerateSimilarHigh

Scientific Research Applications

Ethyl 5-Amino-2-bromo-4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-Amino-2-bromo-4-methoxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of functional groups like the amino and bromo groups allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key differences in functional groups and substitution positions are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Functional Groups Molecular Weight (g/mol) Key Applications/Properties
Ethyl 5-Amino-2-bromo-4-methoxybenzoate 5-Amino, 2-Br, 4-OCH₃ Amino, Bromo, Methoxy, Ester ~274.1 (calculated) Potential pharmacophore; nucleophilic
Ethyl 4-([(5-Bromo-4-formyl-2-methoxyphenoxy)acetyl]amino)benzoate 5-Br, 4-CHO, 2-OCH₃, acetyl-amino Bromo, Formyl, Methoxy, Acetyl, Ester ~466.3 (calculated) Intermediate for heterocyclic synthesis

Key Differences and Implications

Substituent Positions and Reactivity: The amino group at position 5 in the target compound introduces nucleophilicity, enabling reactions such as acylation or coupling. In contrast, the formyl group at position 4 in the analog offers electrophilic reactivity, facilitating condensation reactions (e.g., Schiff base formation). The bromine atom at position 2 in the target compound may sterically hinder electrophilic substitution, whereas its placement at position 5 in the analog could direct reactivity toward meta-substitution patterns.

Functional Group Diversity: The acetyl-amino side chain in the analog enhances its utility as a precursor for heterocyclic scaffolds (e.g., thiazolidinones). The target compound lacks this side chain but may serve as a simpler model for studying substituent effects on aromatic systems.

Physicochemical Properties: The formyl group in the analog increases polarity and reduces solubility in nonpolar solvents compared to the target compound’s amino group, which may enhance water solubility at acidic pH.

Biological Activity

Ethyl 5-amino-2-bromo-4-methoxybenzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its notable biological activities. This article aims to provide a comprehensive overview of its biological activity, including enzyme interactions, anticancer properties, and anti-inflammatory effects, supported by case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H12BrN O3
  • Molecular Weight : Approximately 274.11 g/mol
  • Structural Features : The compound features an amino group at the 5-position, a bromine atom at the 2-position, and a methoxy group at the 4-position of the benzoate framework. These functional groups are critical for its biological activity.

Biological Activity Overview

This compound exhibits a range of biological activities that are being explored for potential therapeutic applications.

1. Enzyme Interaction Studies

Research indicates that this compound can interact with various enzymes, particularly esterases and hydrolases. Such interactions may influence metabolic pathways and enzymatic activities, offering insights into its pharmacological potential.

Enzyme Effect of this compound
EsterasesModulation of activity, influencing substrate interactions
HydrolasesPotential inhibition or activation depending on concentration

2. Anticancer Properties

Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example:

  • Case Study : In vitro studies demonstrated significant antiproliferative activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
Cell Line Inhibition (%) at 10 µM
MCF-783.52
A549Varies by derivative

The mechanism appears to involve the induction of apoptosis and cell cycle arrest, possibly through the inhibition of topoisomerase enzymes, which are critical for DNA replication.

3. Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. It has been shown to selectively inhibit COX-2 over COX-1, suggesting potential use in treating inflammatory conditions without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Modulation : The compound's functional groups allow it to interact with enzymes, potentially altering their activity.
  • DNA Interaction : It may bind to bacterial DNA, inhibiting transcription and replication processes essential for bacterial growth, which suggests antibacterial properties.
  • Apoptosis Induction : Evidence from studies indicates that it can trigger apoptotic pathways in cancer cells.

Q & A

Q. What are the recommended synthetic routes for Ethyl 5-Amino-2-bromo-4-methoxybenzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via bromination of a precursor (e.g., 5-amino-4-methoxybenzoic acid derivatives) using brominating agents like N-bromosuccinimide (NBS) or bromine under catalytic conditions (e.g., FeCl₃). Subsequent esterification with ethanol in the presence of an acid catalyst (e.g., H₂SO₄) yields the final product.
  • Key Variables :
  • Temperature : Optimal bromination occurs at 0–25°C to minimize side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Purification : Recrystallization or column chromatography is critical for purity (>95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to characterize this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., methoxy at δ ~3.8 ppm, aromatic protons at δ 6.5–8.0 ppm).
  • IR : Confirm ester carbonyl (C=O) at ~1700 cm⁻¹ and amino (N–H) stretches at ~3300 cm⁻¹.
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z ~275 (C₁₀H₁₁BrN₂O₃) with fragmentation patterns indicating Br loss (Δ m/z ~80) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for substitutions at the 2-bromo position?

  • Methodological Answer : Discrepancies often arise from competing pathways (e.g., elimination vs. nucleophilic substitution). To address this:
  • Kinetic Studies : Monitor reaction progress via HPLC or in-situ IR to identify intermediate species.
  • Catalytic Optimization : Test palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency or adjust solvent polarity to favor SNAr mechanisms.
  • Computational Modeling : Use DFT calculations to predict transition-state energies and guide experimental design .

Q. What crystallographic strategies are suitable for resolving ambiguities in the compound’s solid-state structure?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Use SHELXL for refinement, focusing on resolving positional disorder in the methoxy or amino groups.
  • Twinned Data Handling : Apply the HKL-3000 suite for data integration if crystals exhibit twinning (common in halogenated aromatics).
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .

Q. How can the compound’s reactivity in Suzuki-Miyaura couplings be optimized for drug intermediate synthesis?

  • Methodological Answer :
  • Precatalyst Selection : Pd(OAc)₂ with SPhos ligand enhances coupling efficiency with aryl boronic acids.
  • Base Optimization : Use K₂CO₃ in THF/H₂O (3:1) to balance reactivity and solubility.
  • Microwave-Assisted Synthesis : Reduce reaction time (30–60 min vs. 12–24 h) while maintaining yields >80% .

Q. What strategies mitigate degradation during long-term storage of this compound?

  • Methodological Answer :
  • Storage Conditions : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation.
  • Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
  • Additives : Include stabilizers like BHT (0.1% w/w) to inhibit radical-mediated decomposition .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer : Apparent contradictions arise from protonation states (amino group pKa ~4.5).
  • pH-Dependent Solubility : Use buffered solutions (pH 2–9) to assess solubility trends.
  • Co-solvent Systems : Test DMSO/water mixtures (10–90%) for improved dissolution.
  • Molecular Dynamics Simulations : Predict solvation free energies to guide solvent selection .

Tables for Key Data

Property Value Method Reference
Melting Point112–114°CDSC
LogP (Octanol-Water)2.3 ± 0.2Shake-Flask Method
Crystallographic R-factor0.042 (Single-crystal XRD)SHELXL Refinement

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